![molecular formula C13H20N2O3 B2930326 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196075-34-8](/img/structure/B2930326.png)
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a derivative of piperidine and has been synthesized using various methods.
Mechanism Of Action
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is known to interact with various proteins and enzymes in the body, including neurotransmitter receptors and enzymes involved in cell signaling pathways. 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body, including improved cognitive function.
Biochemical And Physiological Effects
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.
Advantages And Limitations For Lab Experiments
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied, and its mechanisms of action are well understood. However, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one also has some limitations for use in lab experiments. It can be toxic in high doses, and its effects on the body can be complex and difficult to interpret. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanisms of action of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one and its effects on various signaling pathways in the body. Finally, future research should focus on identifying potential side effects and toxicities of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, which can inform the development of safe and effective therapies.
Synthesis Methods
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 1-(4-morpholinyl)-1-butanone with 3-(piperidin-1-yl)prop-2-en-1-one. Another method involves the reaction of 1-(4-morpholinyl)-1-butanone with 3-(1-piperidinyl)acrolein in the presence of a base. These methods have been used successfully to produce 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one in high yield and purity.
Scientific Research Applications
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been used as a tool to study the mechanisms of action of various neurotransmitters and receptors. In biochemistry, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been used to study the structure and function of various proteins and enzymes.
properties
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-12(16)15-5-3-4-11(10-15)13(17)14-6-8-18-9-7-14/h2,11H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMKVQYNOIAGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)
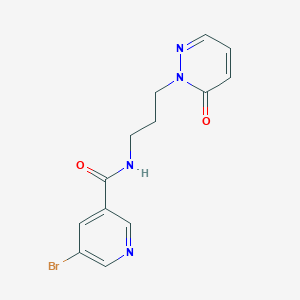
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)
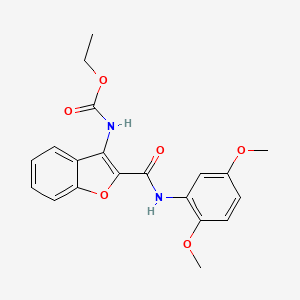
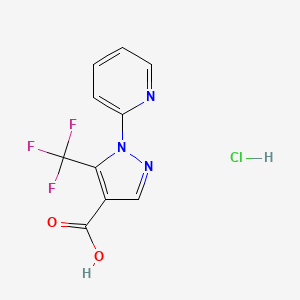
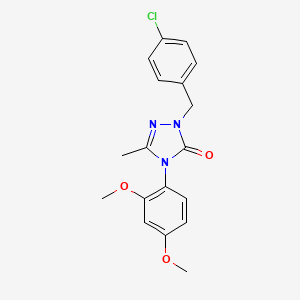

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)
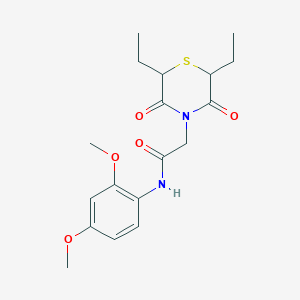
![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)